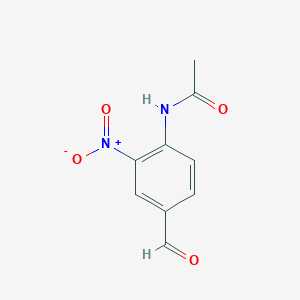

n-(4-Formyl-2-nitrophenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156550. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-formyl-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-6(13)10-8-3-2-7(5-12)4-9(8)11(14)15/h2-5H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCOWQRMRJIFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966149 | |

| Record name | N-(4-Formyl-2-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51818-98-5 | |

| Record name | NSC156550 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Formyl-2-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-formyl-2-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Formyl-2-nitrophenyl)acetamide (CAS: 51818-98-5): Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Formyl-2-nitrophenyl)acetamide is a key organic intermediate characterized by its trifunctional nature, possessing an acetamido, a formyl, and a nitro group on a benzene ring. This unique arrangement of functional groups makes it a valuable building block in the synthesis of a variety of more complex molecules, particularly in the realms of pharmaceuticals and materials science. This technical guide provides a comprehensive overview of this compound, including a detailed, field-proven synthetic protocol, in-depth analysis of its structural and spectroscopic properties, and a discussion of its reactivity and potential applications. The methodologies presented herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C₉H₈N₂O₄, is a crystalline solid that serves as a pivotal precursor in multi-step organic syntheses.[1] The strategic placement of its functional groups allows for selective chemical transformations. The nitro group can be readily reduced to an amine, providing a handle for the introduction of diverse functionalities. The aldehyde group is a versatile functional group that can participate in a wide array of reactions, including reductive aminations, Wittig reactions, and the formation of Schiff bases. The acetamido group, while offering stability, can also be hydrolyzed under certain conditions to reveal a primary amine. This trifecta of reactivity makes this compound a sought-after starting material for constructing complex molecular architectures. Aromatic nitro compounds, in general, are of enormous synthetic and industrial importance as they are frequently used as intermediaries in the synthesis of colors, medicaments, and other compounds.[2]

Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

The most logical and efficient synthetic route to this compound is via the electrophilic nitration of 4-acetamidobenzaldehyde. The acetamido group is an ortho-, para-director, and while the para-position is blocked by the formyl group, the ortho-position is activated towards electrophilic substitution.

Proposed Synthesis Pathway

Step-by-Step Experimental Protocol

This protocol is based on well-established procedures for the nitration of activated aromatic rings.[2]

Materials and Reagents:

-

4-Acetamidobenzaldehyde

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Ethanol

Procedure:

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, cautiously add 15 mL of concentrated sulfuric acid. Slowly, and with constant stirring, add 5 mL of concentrated nitric acid to the sulfuric acid. It is crucial to maintain a low temperature during this addition to prevent the formation of excess dinitrated byproducts. This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile in this reaction.[2]

-

Dissolution of the Starting Material: In a separate beaker, dissolve 5.0 g of 4-acetamidobenzaldehyde in 20 mL of concentrated sulfuric acid. This may require gentle warming. Once dissolved, cool the solution to 0-5 °C in an ice bath. The use of a strong acid as the solvent ensures that the starting material remains protonated, which can influence the regioselectivity of the nitration.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-acetamidobenzaldehyde, ensuring the temperature of the reaction mixture does not exceed 10 °C. The acetamido group is an activating group, making the reaction proceed readily at low temperatures. Careful temperature control is paramount to minimize side reactions. The reaction is typically complete after 30-60 minutes of stirring in the ice bath.

-

Work-up and Isolation: Pour the reaction mixture slowly and carefully onto a mixture of 100 g of crushed ice and 100 mL of cold water. This will precipitate the crude product. The crude this compound is then collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral to litmus paper.

-

Purification: The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to yield a pale yellow to yellow-brown crystalline solid.[2] The choice of solvent for recrystallization is critical; the desired product should be sparingly soluble at low temperatures and highly soluble at higher temperatures in the chosen solvent.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| CAS Number | 51818-98-5 | [1] |

| Molecular Formula | C₉H₈N₂O₄ | [1] |

| Molecular Weight | 208.17 g/mol | [1] |

| Appearance | Yellow to white solid | Vendor Data |

| Melting Point | 154-157 °C | Vendor Data |

| Solubility | Soluble in ethanol, partially soluble in water and chloroform.[2] |

Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the downfield region (typically δ 7.5-9.0 ppm) due to the electron-withdrawing effects of the nitro and formyl groups.

-

Aldehyde Proton: A singlet for the formyl proton will be observed at a very downfield chemical shift (δ 9.5-10.5 ppm).

-

Amide Proton: A broad singlet for the N-H proton of the acetamido group will likely appear between δ 8.0 and 10.0 ppm.

-

Methyl Protons: A singlet corresponding to the three protons of the acetyl group will be present in the upfield region (δ 2.0-2.5 ppm).

3.2.2. ¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbons: Two distinct signals in the downfield region will correspond to the aldehyde carbonyl carbon (δ 185-195 ppm) and the amide carbonyl carbon (δ 165-175 ppm).

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon bearing the nitro group will be significantly downfield.

-

Methyl Carbon: An upfield signal (δ 20-30 ppm) will correspond to the methyl carbon of the acetamido group.

3.2.3. Infrared (IR) Spectroscopy (Predicted)

Key vibrational frequencies are expected as follows:

-

N-H Stretch: A sharp peak around 3300-3100 cm⁻¹ corresponding to the amide N-H stretching vibration.

-

C=O Stretches: Two strong absorption bands for the carbonyl groups; the aldehyde C=O stretch typically appears around 1710-1690 cm⁻¹, and the amide C=O stretch (Amide I band) is usually found around 1680-1630 cm⁻¹.

-

N-O Stretches: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group will be observed in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, and the aldehyde C-H stretch will show two weak bands around 2850 and 2750 cm⁻¹.

3.2.4. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 208. Subsequent fragmentation patterns would likely involve the loss of the acetyl group, the nitro group, and the formyl group.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the selective manipulation of its three functional groups.

Key Transformations and Their Mechanistic Rationale

-

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine using various reagents such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂/Pd-C), or sodium dithionite. This transformation is often the first step in utilizing this building block, as the resulting ortho-amino aldehyde is a valuable precursor for the synthesis of quinolines, benzodiazepines, and other heterocyclic systems. The choice of reducing agent is critical to avoid the reduction of the aldehyde functionality.

-

Reactions of the Formyl Group: The aldehyde group can undergo a wide range of reactions. It can be a precursor for the synthesis of Schiff bases by condensation with primary amines. These Schiff bases can then be used in the synthesis of various heterocyclic compounds. Reductive amination with primary or secondary amines provides access to substituted anilines. The aldehyde can also participate in Wittig reactions to form alkenes or be oxidized to a carboxylic acid.

-

Hydrolysis of the Acetamido Group: The acetamido group is relatively stable but can be hydrolyzed to the corresponding aniline under acidic or basic conditions. This deprotection step is typically performed after other desired transformations on the molecule have been completed.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its trifunctional nature allows for a wide range of selective chemical transformations, making it an important intermediate in the preparation of pharmaceuticals, dyes, and other functional materials. The synthetic protocol detailed in this guide, based on the nitration of 4-acetamidobenzaldehyde, provides a reliable and efficient method for its preparation. A thorough understanding of its spectroscopic properties and reactivity is crucial for its effective utilization in research and development.

References

- Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(4-formyl-2-nitrophenyl)acetamide: Synthesis, Properties, and Reactivity

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular scaffolds is paramount. N-(4-formyl-2-nitrophenyl)acetamide, also known as 4-Acetamido-3-nitrobenzaldehyde, emerges as a pivotal intermediate, uniquely functionalized for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a validated synthetic protocol, and an expert analysis of its reactivity. The interplay of its three distinct functional groups—an electrophilic aldehyde, an electron-withdrawing nitro group, and a directing acetamide group—creates a platform for a diverse range of chemical transformations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to harness the synthetic potential of this valuable compound.

Core Physicochemical & Structural Characteristics

A foundational understanding begins with the molecule's intrinsic properties. This compound is a trifunctional aromatic compound. The acetamido group acts as a powerful ortho-, para-director in electrophilic aromatic substitution, while the formyl and nitro groups are meta-directors and strongly electron-withdrawing. This electronic arrangement dictates the molecule's stability, reactivity, and spectral characteristics.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Acetamido-3-nitrobenzaldehyde, 4'-Formyl-2'-nitroacetanilide | [1][2] |

| CAS Number | 51818-98-5 | [1][2] |

| Molecular Formula | C₉H₈N₂O₄ | [1][3] |

| Molecular Weight | 208.17 g/mol | [1][3] |

| Appearance | Yellow crystalline powder | [4] |

| Melting Point | 155 °C | [2] |

| Boiling Point | 445.1 ± 40.0 °C (Predicted) | [2] |

| Density | 1.425 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 13.35 ± 0.70 (Predicted) | [2] |

Synthesis Pathway: Electrophilic Nitration

The most direct and common synthesis of this compound is achieved through the regioselective nitration of N-(4-formylphenyl)acetamide (4-acetamidobenzaldehyde).[3] The choice of this pathway is governed by the principles of electrophilic aromatic substitution.

Causality Behind the Synthesis: The acetamido group (-NHCOCH₃) is a moderately activating ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. Conversely, the formyl group (-CHO) is a deactivating, meta-directing group. In a competition between these two directing effects, the stronger activating group—the acetamido group—governs the position of electrophilic attack. Since the para position relative to the acetamido group is already occupied by the formyl group, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the ortho position, which is also conveniently meta to the formyl group. This confluence of directing effects allows for a highly regioselective synthesis with a good yield.[3][5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established nitration procedures for acetanilides.[3]

Materials:

-

N-(4-formylphenyl)acetamide (4-acetamidobenzaldehyde) (1.0 eq)

-

Nitric Acid (fuming, ≥90%) (1.5 eq)

-

Glacial Acetic Acid

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

Preparation: In a round-bottom flask, dissolve N-(4-formylphenyl)acetamide (1.0 eq) in a minimal amount of glacial acetic acid with stirring.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. Maintaining a low temperature is critical to prevent over-nitration and side reactions.

-

Nitration: Add fuming nitric acid (1.5 eq) dropwise to the cooled solution via a dropping funnel over a period of 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes.[3]

-

Quenching & Precipitation: Slowly pour the reaction mixture over a beaker of crushed ice with constant stirring. The product will precipitate as a yellow solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with copious amounts of cold water until the filtrate is neutral to pH paper. This removes residual acid.

-

Drying: Dry the purified this compound in a vacuum oven or desiccator. A yield of approximately 93% can be expected under optimized conditions.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity Profile and Mechanistic Insights

The chemical behavior of this compound is a direct consequence of its trifunctional nature.

-

The Aldehyde Group (-CHO): This group is a primary site for nucleophilic attack. The potent electron-withdrawing effects of the adjacent nitro group and the acetamido group in the para position significantly increase the electrophilicity of the aldehyde's carbonyl carbon.[6][7][8] This heightened reactivity makes it an excellent substrate for reactions such as Wittig olefinations, Knoevenagel condensations, and the formation of imines and oximes.[9][10]

-

The Nitro Group (-NO₂): The nitro group is a versatile functional handle. Its most common transformation is reduction to an amine (-NH₂). This reduction can be achieved using various reagents, such as Sn/HCl, H₂/Pd-C, or sodium dithionite. The resulting ortho-amino-acetamido benzaldehyde derivative is a precursor for synthesizing heterocyclic systems like benzimidazoles, where the newly formed amine can undergo intramolecular cyclization with the aldehyde.[11]

-

The Acetamide Group (-NHCOCH₃): This group serves primarily as a protecting and directing group during the synthesis. It can be hydrolyzed under strong acidic or basic conditions to reveal the parent amine, although this often requires harsh conditions that may affect the other functional groups.

Illustrative Reaction: Reductive Cyclization to a Benzimidazole Precursor

A key application of this molecule is in heterocyclic synthesis. The reduction of the nitro group sets the stage for an intramolecular cyclization.

Caption: Pathway from this compound to a benzimidazole scaffold.

Spectral Data Interpretation

While a dedicated peer-reviewed spectral analysis for this specific compound is not available, its structure allows for an expert prediction of its key spectral features based on data from analogous compounds.[12][13][14][15][16]

| Technique | Expected Features |

| ¹H NMR | ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).~8.0-8.8 ppm (m, 3H): Aromatic protons, showing complex splitting patterns due to the substitution.~9.5-10.5 ppm (s, 1H): Amide proton (-NH-).~2.2 ppm (s, 3H): Acetyl methyl protons (-COCH₃). |

| ¹³C NMR | ~190 ppm: Aldehyde carbonyl carbon.~169 ppm: Amide carbonyl carbon.~120-150 ppm: Aromatic carbons with varied shifts due to electronic effects of substituents.~25 ppm: Acetyl methyl carbon. |

| IR (cm⁻¹) | ~3300: N-H stretch (amide).~1700: C=O stretch (aldehyde).~1670: C=O stretch (amide I band).~1530 & ~1350: Asymmetric and symmetric NO₂ stretches. |

| Mass Spec (EI) | M⁺ at m/z = 208: Molecular ion peak.Key Fragments: Loss of NO₂ (m/z = 162), loss of acetyl group (m/z = 165), and subsequent fragmentations. |

Safety and Handling

This compound must be handled with appropriate laboratory precautions. It is classified as hazardous under the Globally Harmonized System (GHS).

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18][19]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[18][20]

-

Handling: Avoid formation of dust and aerosols. Do not breathe dust. Wash hands thoroughly after handling.[19][21]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[18]

-

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its carefully orchestrated electronic and steric properties make it a highly valuable and reactive intermediate. The ability to selectively manipulate its aldehyde, nitro, and acetamide groups provides chemists with a reliable platform for constructing complex nitrogen-containing heterocyclic compounds, which are a cornerstone of modern medicinal chemistry. Further exploration into its reactivity, particularly in the development of novel multi-component reactions and catalytic transformations, will undoubtedly continue to expand its utility in both academic research and industrial drug development.

References

-

p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. (n.d.). Homework.Study.com. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Compare the reactivity order of benzaldehyde, p-tolualdehyde and p-nitrobenzaldehyde. (n.d.). Doubtnut. Retrieved from [Link]

-

4'-Formyl-2'-nitroacetanilide. (2024, April 10). ChemBK. Retrieved from [Link]

-

Safety Data Sheet for 2-Chloro-N-(4-nitrophenyl)acetamide. (2021, May 1). Angene Chemical. Retrieved from [Link]

- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.

-

Material Safety Data Sheet for Acetamide, 2-(diethylamino)-n-(2,6-dimethylphenyl)-. (n.d.). Cole-Parmer. Retrieved from [Link]

-

This compound (C9H8N2O4). (n.d.). PubChemLite. Retrieved from [Link]

-

Chemical Label for this compound. (n.d.). ECHA. Retrieved from [Link]

- Preparation of 4-acetamido-3-nitrobenzoic acid. (1965). U.S.

-

Acetamide, N-(4-formylphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Mass spectrum N-(4-nitrophenyl) acetamide. (2020). ResearchGate. Retrieved from [Link]

-

N-(4-Methoxy-2-nitrophenyl)acetamide. (n.d.). PubMed Central. Retrieved from [Link]

-

Acetamide, N-(4-nitrophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

N-(4-Hydroxy-2-nitrophenyl)acetamide. (n.d.). PubMed Central. Retrieved from [Link]

- Preparation method of N-ethyl-2-(4-formylphenyl) acetamide. (n.d.).

-

Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved from [Link]

-

N-(4-bromo-2-nitrophenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

-

N-(4-Hydroxy-2-nitrophenyl)acetamide. (2022). ResearchGate. Retrieved from [Link]

-

Acetamide, N-(4-ethoxy-2-nitrophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Preparation of 3-nitrobenzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

- Production process of m-nitrobenzaldehyde. (n.d.).

- Studies on the Synthesis of 3-Nitrobenzaldehyde. (1998). Indian Journal of Pharmaceutical Sciences.

-

Synthesis of N-(4 nitrophenyl) acetamide. (2020). ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | C9H8N2O4 | CID 291355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 51818-98-5 [amp.chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. homework.study.com [homework.study.com]

- 8. Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. [allen.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sarchemlabs.com [sarchemlabs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3 | CID 136690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Acetamide, N-(4-ethoxy-2-nitrophenyl)- [webbook.nist.gov]

- 15. N-(4-ethoxy-2-nitrophenyl)acetamide (885-81-4) IR2 [m.chemicalbook.com]

- 16. N-methyl-N-(4-nitrophenyl)acetamide(121-95-9) IR Spectrum [m.chemicalbook.com]

- 17. chemical-label.com [chemical-label.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. angenechemical.com [angenechemical.com]

n-(4-Formyl-2-nitrophenyl)acetamide molecular weight and formula

An In-Depth Technical Guide to N-(4-formyl-2-nitrophenyl)acetamide: Properties, Synthesis, and Applications in Chemical Research

Abstract

This compound is a substituted nitrobenzene derivative whose molecular architecture makes it a compound of significant interest for synthetic and medicinal chemistry. Possessing three distinct and reactive functional groups—an acetamido, a nitro, and a formyl group—it serves as a versatile intermediate for the construction of more complex molecular scaffolds. This guide provides a comprehensive technical overview of its core properties, a detailed synthesis protocol grounded in established chemical principles, an exploration of its potential applications in drug development, and essential safety and handling information for laboratory professionals.

Molecular Identity and Physicochemical Properties

This compound is identified by its unique chemical structure and a consistent set of physical properties. The presence of electron-withdrawing nitro and formyl groups, alongside the electron-donating acetamido group, creates a distinct electronic profile on the aromatic ring, influencing its reactivity and physical characteristics.

Its fundamental molecular attributes are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₄ | [1][2][3] |

| Molecular Weight | 208.17 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 51818-98-5 | [1][2] |

| Synonyms | 4-Acetamido-3-nitrobenzaldehyde, 4'-Formyl-2'-nitroacetanilide | [1][2] |

| Appearance | Not specified, but related compounds are typically yellow solids | |

| Melting Point | 155 °C | [2] |

| Boiling Point (Predicted) | 445.1 ± 40.0 °C | [2] |

| Density (Predicted) | 1.425 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 13.35 ± 0.70 | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution (nitration) of 4-acetamidobenzaldehyde. This strategy is underpinned by the directing effects of the substituents on the benzene ring.

Causality of the Synthetic Approach

The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions. Conversely, the formyl group (-CHO) is a deactivating, meta-directing group.

In the starting material, 4-acetamidobenzaldehyde, the two groups are para to each other. The powerful directing effect of the acetamido group dictates the position of the incoming electrophile. The para position is already occupied by the formyl group, so substitution is directed to the positions ortho to the acetamido group (positions 3 and 5). Position 3 is sterically less hindered and electronically favored, leading to the selective formation of this compound. The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids.[4]

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis from commercially available starting materials to the final purified product.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established nitration methodologies.[3][4]

-

Reagent Preparation: In a flask submerged in an ice-salt bath, cautiously add concentrated nitric acid (e.g., 1.5 mL) dropwise to chilled, concentrated sulfuric acid (e.g., 5 mL). Keep the temperature of this nitrating mixture below 10 °C.

-

Reaction Setup: In a separate three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 4-acetamidobenzaldehyde (e.g., 5.0 g) in concentrated sulfuric acid (e.g., 15 mL). Cool this solution to 0-5 °C in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of 4-acetamidobenzaldehyde over 30-45 minutes. The internal temperature must be rigorously maintained below 20 °C throughout the addition to prevent over-nitration and side reactions.[4]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for approximately 30 minutes to 1 hour. Progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water (approx. 200 mL). A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Its value lies in its role as a versatile chemical building block for creating libraries of novel compounds for biological screening.[5][6] The three functional groups offer orthogonal reactivity, allowing for selective modification.

A Hub for Chemical Diversification

The true utility of this molecule for drug development professionals is its potential for modification, providing access to a wide chemical space from a single, well-defined intermediate.

-

The Nitro Group: Can be readily reduced to an amine (-NH₂). This is a cornerstone transformation in medicinal chemistry, as the resulting aniline can be used in amide couplings, sulfonamide formation, or as a key component in the synthesis of heterocyclic systems like benzimidazoles.[6]

-

The Formyl Group: As an aldehyde, it is a versatile handle for reactions such as reductive amination (to introduce diverse amine side chains), Wittig reactions (to form alkenes), and condensation reactions to build larger, more complex heterocyclic structures.

-

The Acetamido Group: Can be hydrolyzed under acidic or basic conditions to reveal a primary amine, providing another point for derivatization that is orthogonal to the chemistry performed on the nitro-derived amine.

Caption: Key reactive sites on this compound for chemical diversification.

Safety and Handling

As with any nitroaromatic compound, this compound must be handled with appropriate care.

-

Primary Hazards: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It may cause skin, eye, and respiratory irritation.[7][8][9]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate of significant strategic value. Its well-defined molecular formula (C₉H₈N₂O₄) and molecular weight (208.17 g/mol ) are complemented by a structure rich in functionality. The ability to selectively manipulate its nitro, formyl, and acetamido groups makes it an ideal starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents. For researchers and professionals in drug development, understanding the properties, synthesis, and reactive potential of this molecule provides a powerful tool for the rational design of novel, biologically active compounds.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 291355, this compound. PubChem. [Link]

-

NIST (n.d.). Acetamide, N-(4-nitrophenyl)-. NIST WebBook. [Link]

-

Angene Chemical (2021). Safety Data Sheet: 2-Chloro-N-(4-nitrophenyl)acetamide. Angene Chemical. [Link]

-

ResearchGate (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

-

WorldOfChemicals (n.d.). Exploring N-(4-Nitrophenethyl)acetamide: Properties and Applications. WorldOfChemicals. [Link]

-

PrepChem (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]

-

Hines III, J. V., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3). [Link]

-

BTLem-Bioresearch (n.d.). CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide. BTLem-Bioresearch. [Link]

-

Hines III, J. V., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. [Link]

Sources

- 1. This compound | C9H8N2O4 | CID 291355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 51818-98-5 [amp.chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. jcbsc.org [jcbsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Synthesis of N-(4-Formyl-2-nitrophenyl)acetamide from 4-Acetamidobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(4-formyl-2-nitrophenyl)acetamide, a valuable intermediate in pharmaceutical and organic synthesis, starting from 4-acetamidobenzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It delves into the underlying principles of the reaction, a detailed experimental protocol, critical safety considerations, and robust analytical methods for product characterization. The guide is structured to offer not just a procedural outline, but also a deep understanding of the chemical transformations and practical considerations necessary for a successful and safe synthesis.

Introduction: Strategic Importance of this compound

This compound[1] is a key building block in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its bifunctional nature, possessing both an aldehyde and a nitro group on a substituted aniline scaffold, makes it a versatile precursor for the construction of diverse molecular architectures. The strategic placement of the nitro group ortho to the acetamido group and meta to the formyl group is a result of the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution. A thorough understanding of this synthesis is therefore crucial for chemists aiming to utilize this intermediate in their synthetic endeavors.

The Chemistry Unveiled: Reaction Mechanism and Regioselectivity

The synthesis of this compound from 4-acetamidobenzaldehyde is a classic example of an electrophilic aromatic substitution, specifically, a nitration reaction. The regiochemical outcome of this reaction is dictated by the electronic properties of the substituents already present on the benzene ring: the acetamido group (-NHCOCH₃) and the formyl group (-CHO).

The acetamido group is an activating, ortho, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. Conversely, the formyl group is a deactivating, meta-directing group. The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position.

In the case of 4-acetamidobenzaldehyde, the powerful ortho, para-directing effect of the acetamido group and the meta-directing effect of the formyl group work in concert to favor the introduction of the nitro group at the position ortho to the acetamido group and meta to the formyl group.

The reaction proceeds through the following key steps:

-

Generation of the Electrophile: In a mixture of concentrated nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is generated. Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of 4-acetamidobenzaldehyde attacks the nitronium ion. The attack occurs preferentially at the position ortho to the strongly activating acetamido group.

-

Rearomatization: The resulting resonance-stabilized carbocation (sigma complex) loses a proton to a weak base in the reaction mixture (such as HSO₄⁻ or H₂O) to restore the aromaticity of the ring, yielding the final product, this compound.

Diagram 1: Reaction Mechanism

Caption: The reaction mechanism for the nitration of 4-acetamidobenzaldehyde.

A Practical Guide: Experimental Protocol

This protocol is based on established procedures for the nitration of activated aromatic compounds and a specific literature reference reporting a high yield for this transformation.[2]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |

| 4-Acetamidobenzaldehyde | C₉H₉NO₂ | 163.17 | 122-85-0[3][4] |

| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 7697-37-2 |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |

| Ice | H₂O (solid) | 18.02 | 7732-18-5 |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Beakers

-

Graduated cylinders

-

Büchner funnel and flask

-

Filter paper

-

Melting point apparatus

-

Standard laboratory glassware

Step-by-Step Procedure

Diagram 2: Experimental Workflow

Caption: A streamlined workflow for the synthesis of this compound.

-

Preparation of the Nitrating Mixture: In a clean, dry beaker, carefully add a calculated amount of concentrated nitric acid. Cool the beaker in an ice bath. While stirring gently, slowly and cautiously add an equal volume of concentrated sulfuric acid. Caution: This mixing process is highly exothermic. Allow the mixture to cool to 0-5 °C.

-

Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar, dissolve a pre-weighed amount of 4-acetamidobenzaldehyde in a minimal amount of concentrated sulfuric acid. Cool this flask in an ice bath to 0-5 °C.

-

Nitration: While vigorously stirring the solution of 4-acetamidobenzaldehyde, slowly add the chilled nitrating mixture dropwise using a dropping funnel. Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition. After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes. A literature procedure suggests a reaction time of 0.5 hours at 20°C for a similar synthesis, which may be adapted with careful temperature control.[2]

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. A yellow precipitate of the crude product should form. Allow the ice to melt completely.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with copious amounts of cold deionized water to remove any residual acid.

-

Purification: The crude this compound can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water.[5] Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Safety: A Paramount Consideration

Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols.

-

Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns upon contact with skin and eyes.

-

Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, potentially causing an explosion.

-

Toxic Fumes: The reaction may produce toxic nitrogen oxide fumes.

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and chemical splash goggles. A face shield is also highly recommended.

-

Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.

-

Ice Bath: A properly prepared and maintained ice bath is crucial for controlling the reaction temperature.

-

Slow Addition: The nitrating mixture must be added slowly and dropwise to prevent a rapid increase in temperature.

-

Spill Kit: Have a spill kit containing a neutralizing agent (e.g., sodium bicarbonate) readily available.

Product Characterization: Confirming Success

Thorough characterization of the final product is essential to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₈N₂O₄[1] |

| Molecular Weight | 208.17 g/mol [1] |

| Appearance | Yellow crystalline solid[5] |

| Melting Point | To be determined experimentally |

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic peaks for the functional groups present in the molecule. For a similar compound, N-(4-nitrophenyl)acetamide, characteristic peaks are observed for the amide N-H stretch (around 3275 cm⁻¹) and the carbonyl (C=O) stretch (around 1678 cm⁻¹).[5] The nitro group (NO₂) typically shows strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The aldehyde C-H stretch will appear around 2850-2750 cm⁻¹ and the aldehyde C=O stretch around 1700 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the number and environment of the hydrogen atoms. Expected signals would include a singlet for the acetyl methyl group, a singlet for the aldehyde proton, and signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbons of the acetamido and formyl groups, and the carbons of the aromatic ring.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of this compound (208.17 g/mol ).[1]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; loss of product during workup or purification. | Ensure complete dissolution of the starting material. Extend the reaction time or slightly increase the temperature with caution. Optimize the recrystallization solvent system to minimize product loss. |

| Formation of Side Products (e.g., dinitration) | Reaction temperature too high; excess nitrating agent. | Strictly maintain the reaction temperature at 0-5 °C. Use a stoichiometric amount of the nitrating agent. Monitor the reaction progress by TLC. |

| Oily Product Instead of Solid | Impurities present; incomplete removal of acid. | Ensure thorough washing of the crude product with water. Try triturating the oil with a non-polar solvent to induce solidification. Purify by column chromatography if recrystallization is ineffective. |

| Difficulty with Recrystallization | Incorrect solvent system; presence of persistent impurities. | Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate, or mixtures with water). Consider a pre-purification step like washing with a dilute sodium bicarbonate solution to remove acidic impurities. |

Conclusion

The synthesis of this compound from 4-acetamidobenzaldehyde is a well-defined and high-yielding reaction that provides access to a versatile chemical intermediate. By understanding the underlying reaction mechanism, adhering to a detailed and carefully controlled experimental protocol, and prioritizing safety, researchers can successfully and reliably produce this valuable compound. The characterization techniques outlined in this guide will ensure the identity and purity of the synthesized material, paving the way for its use in further synthetic applications.

References

- Tuccitto, N., Catania, G., Pappalardo, A., & Trusso Sfrazzetto, G. (2021). Chemistry - A European Journal, 27(55), 13715-13718.

- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in the Nitration of Benzaldehyde. Retrieved from a hypothetical BenchChem technical note.

- Royal Society of Chemistry. (2023). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information.

-

ResearchGate. (n.d.). FTIR spectrum N-(4-nitrophenyl) acetamide. Retrieved from [Link]

- ResearchGate. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.

- MCE. (n.d.). N-(4-Formylphenyl)acetamide (4-Acetamidobenzaldehyde). MedChemExpress.

- Hines, J. K., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.

- ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.

-

ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetamidobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (2025). 4-Acetamidobenzaldehyde. Retrieved from [Link]

- Google Patents. (2019). WO2019081972A1 - A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide.

- ResearchGate. (n.d.). Representation and numbering system for the 4-acetamidobenzaldehyde...

Sources

- 1. This compound | C9H8N2O4 | CID 291355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Acetamidobenzaldehyde | C9H9NO2 | CID 73942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Acetamidobenzaldehyde | CAS#:122-85-0 | Chemsrc [chemsrc.com]

- 5. jcbsc.org [jcbsc.org]

Spectroscopic data for n-(4-Formyl-2-nitrophenyl)acetamide (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of n-(4-Formyl-2-nitrophenyl)acetamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound this compound (CAS No. 51818-98-5). Designed for researchers, chemists, and professionals in drug development, this document synthesizes predictive data and established spectroscopic principles to offer a detailed characterization using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind spectral features, providing not just data, but a framework for its interpretation. This guide also includes standardized protocols for data acquisition, ensuring that the described methodologies are robust and reproducible.

Introduction and Molecular Structure

This compound is a substituted acetanilide derivative featuring three key functional groups on a benzene ring: an acetamido group, a nitro group, and a formyl (aldehyde) group.[1][2] Its molecular formula is C₉H₈N₂O₄, with a molecular weight of 208.17 g/mol .[1][2] The relative positions of these groups (formyl at C4, acetamido at C1, and nitro at C2) create a unique electronic and structural environment that is directly reflected in its spectroscopic signature. Understanding this signature is paramount for confirming its identity in synthesis, assessing its purity, and studying its reactivity.

The strategic placement of electron-withdrawing groups (nitro and formyl) and an electron-donating group (acetamido) makes this molecule a valuable intermediate in the synthesis of more complex chemical entities. Accurate structural elucidation is the foundation of its use in any research or development pipeline.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula, C₉H₈N₂O₄.

Molecular Ion and Adducts

The monoisotopic mass of the molecule is calculated to be 208.0484 Da.[2][3] In typical soft-ionization techniques like Electrospray Ionization (ESI), the compound is expected to be observed as various adducts.

| Ion Species | Formula | Calculated m/z |

| [M+H]⁺ | [C₉H₉N₂O₄]⁺ | 209.0557 |

| [M+Na]⁺ | [C₉H₈N₂O₄Na]⁺ | 231.0376 |

| [M-H]⁻ | [C₉H₇N₂O₄]⁻ | 207.0411 |

| Table 1: Predicted m/z values for common adducts of this compound. Data sourced from PubChem predictions.[3] |

The presence of the [M+H]⁺ peak at m/z 209.0557 in the positive ion mode or the [M-H]⁻ peak at m/z 207.0411 in the negative ion mode would serve as strong evidence for the compound's identity.

Fragmentation Pathway

Tandem mass spectrometry (MS/MS) can reveal structural information through controlled fragmentation. The amide and nitro groups provide predictable cleavage points.

Caption: A plausible ESI-MS/MS fragmentation pathway for [M+H]⁺.

Causality of Fragmentation:

-

Loss of Ketene (C₂H₂O): A common fragmentation for N-acetylated anilines is the loss of ketene (42.01 Da) from the acetamido group, leading to the corresponding aniline derivative. This would produce a fragment at m/z 167.0451.

-

Loss of Carbon Monoxide (CO): The formyl group can lose carbon monoxide (28.01 Da), a characteristic fragmentation for benzaldehydes, resulting in a fragment at m/z 181.0608.

-

Loss of Nitro Group (NO₂): The fragment at m/z 167.0451 (from the loss of ketene) can subsequently lose the nitro group (46.01 Da), a radical loss common for nitroaromatics, to yield a fragment at m/z 121.0288.

Experimental Protocol for MS

-

Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent like acetonitrile or methanol. Dilute to a final concentration of 1-10 µg/mL using the mobile phase.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

ESI Conditions (Positive Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): 1.5 - 2.5 Bar

-

Drying Gas (N₂): 8 - 10 L/min at 200 °C

-

Mass Range: m/z 50 - 500

-

-

Data Analysis: Calibrate the instrument using a known standard. Identify the molecular ion peak [M+H]⁺ and/or [M+Na]⁺ and calculate the mass error (typically < 5 ppm for confirmation).

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its amide, nitro, and aldehyde moieties.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale and Notes |

| Amide (N-H) | N-H Stretch | 3300 - 3250 | Secondary amides typically show a single, sharp peak in this region. Its position can be influenced by hydrogen bonding. |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Characteristic of sp² C-H bonds on the benzene ring. |

| Aliphatic C-H | C-H Stretch | 2950 - 2850 | From the methyl group of the acetamido moiety. |

| Aldehyde (C-H) | C-H Stretch | 2850 - 2820 & 2750 - 2720 | Often appears as a pair of weak to medium bands (Fermi resonance), a hallmark of the aldehyde C-H stretch. |

| Amide I (C=O) | C=O Stretch | 1700 - 1670 | The primary carbonyl stretch of the secondary amide. Its frequency is lowered by conjugation with the ring. |

| Aldehyde (C=O) | C=O Stretch | 1710 - 1690 | The aldehyde carbonyl stretch, also influenced by conjugation with the aromatic ring. It may overlap with the Amide I band. |

| Amide II | N-H Bend & C-N Stretch | 1570 - 1515 | A characteristic band for secondary amides. |

| Nitro (NO₂) | Asymmetric Stretch | 1540 - 1500 | Strong absorption due to the powerful electron-withdrawing nature of the nitro group.[4] |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1330 | A second strong, characteristic absorption for the nitro group.[4] |

| Aromatic C=C | C=C Ring Stretch | 1600 - 1450 | Multiple bands are expected in this region, confirming the aromatic backbone. |

| Table 2: Predicted key infrared absorption bands for this compound. |

Experimental Protocol for ATR-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum over a range of 4000 - 400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Data Processing: The collected spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the eight protons in the molecule.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-CHO | ~10.0 | Singlet (s) | 1H | Aldehyde protons are highly deshielded and appear far downfield. |

| NH | > 8.5 | Broad Singlet (br s) | 1H | The amide proton is deshielded by the adjacent carbonyl and the ortho-nitro group. Broadening is due to quadrupole effects of the nitrogen and potential chemical exchange. |

| H-3 | ~8.4 | Doublet (d) | 1H | This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It is split by H-5 (⁴J coupling, small). |

| H-5 | ~8.2 | Doublet of Doublets (dd) | 1H | This proton is ortho to the formyl group and meta to the nitro group. It is split by H-6 (³J coupling) and H-3 (⁴J coupling). |

| H-6 | ~7.9 | Doublet (d) | 1H | This proton is ortho to the acetamido group. It is split by H-5 (³J coupling). |

| CH₃ | ~2.2 | Singlet (s) | 3H | The methyl protons of the acetyl group appear as a sharp singlet in the aliphatic region. |

| Table 3: Predicted ¹H NMR data for this compound (in CDCl₃ or DMSO-d₆). |

Note on Aromatic Region: The three aromatic protons form a complex ABC spin system. The predicted shifts and multiplicities are approximations; actual spectra may show more complex patterns, but the relative downfield order (H-3 > H-5 > H-6) should hold due to the electronic effects of the substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show nine distinct signals for the nine carbon atoms.

| Carbon Label | Chemical Shift (δ, ppm) | Rationale |

| C-CHO | ~191 | Aldehyde carbonyl carbons are characteristically found in this highly deshielded region. |

| C=O (Amide) | ~169 | Amide carbonyl carbons are less deshielded than aldehyde carbonyls. |

| C-2 | ~148 | Aromatic carbon bearing the nitro group (ipso-carbon), strongly deshielded. |

| C-4 | ~142 | Aromatic carbon bearing the formyl group. |

| C-1 | ~138 | Aromatic carbon bearing the acetamido group. |

| C-5 | ~132 | Aromatic C-H carbon ortho to the formyl group. |

| C-3 | ~126 | Aromatic C-H carbon ortho to the nitro group. |

| C-6 | ~120 | Aromatic C-H carbon ortho to the acetamido group. |

| CH₃ | ~25 | The methyl carbon of the acetyl group, appearing in the upfield aliphatic region. |

| Table 4: Predicted ¹³C NMR data for this compound (in CDCl₃ or DMSO-d₆). |

Experimental Protocol for NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Workflow:

Caption: Standard workflow for acquiring NMR spectra.

-

Acquisition Parameters (¹H):

-

Pulse Angle: 30-45°

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

Acquisition Parameters (¹³C):

-

Technique: Proton-decoupled

-

Pulse Angle: 30-45°

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Conclusion

The structural confirmation of this compound is reliably achieved through a combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy. MS confirms the molecular weight (m/z 209.0557 for [M+H]⁺), IR identifies the key functional groups (C=O at ~1700 cm⁻¹, NO₂ at ~1540 and ~1350 cm⁻¹, and N-H at ~3300 cm⁻¹), and NMR provides a detailed map of the proton and carbon environments, including the characteristic aldehyde proton signal around 10.0 ppm. The predictive data and protocols outlined in this guide serve as a robust framework for the analysis and quality control of this important chemical intermediate.

References

-

ChemicalBook. (n.d.). This compound synthesis. Retrieved January 17, 2026, from chemicalbook.com.[1]

-

PubChemLite. (n.d.). This compound (C9H8N2O4). Retrieved January 17, 2026, from pubchemlite.com.[3]

-

PubChem. (n.d.). This compound. CID 291355. Retrieved January 17, 2026, from pubchem.ncbi.nlm.nih.gov.[2]

-

NIST/TRC Web Thermo Tables. (n.d.). Acetamide, N-(4-formylphenyl)-. In NIST Chemistry WebBook. Retrieved January 17, 2026, from webbook.nist.gov.[5]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.[4]

Sources

Solubility of n-(4-Formyl-2-nitrophenyl)acetamide in organic solvents

An In-Depth Technical Guide to the Solubility of n-(4-Formyl-2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of a chemical compound is a critical physicochemical property that governs its behavior in chemical synthesis, formulation, and biological systems. For researchers and professionals in drug development, understanding and accurately measuring solubility is fundamental to process optimization, dosage form design, and ensuring bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility of this compound (CAS 51818-98-5). While extensive quantitative solubility data for this specific compound is not widely published, this document serves as a first-principles guide, detailing the theoretical underpinnings of its expected solubility and providing a robust, field-proven experimental framework for its precise determination. The focus is on empowering researchers to generate reliable, reproducible data through a deep understanding of both theory and practice.

Chapter 1: Introduction to this compound and its Solubility

1.1 The Compound: A Profile

This compound is an organic compound featuring a substituted aromatic ring. Its structure incorporates several key functional groups: an acetamide group, a nitro group, and a formyl (aldehyde) group. These features make it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.

1.2 The Critical Role of Solubility

The practical utility of a compound like this compound is intrinsically linked to its solubility in various media. Key decision-making processes that rely on this data include:

-

Reaction Solvent Selection: Choosing an appropriate solvent is crucial for ensuring that reactants are in the same phase, which directly impacts reaction kinetics, yield, and purity.

-

Purification and Crystallization: Solubility differences in various solvents are exploited to purify compounds. A solvent in which the compound is highly soluble when hot but poorly soluble when cold is ideal for recrystallization.

-

Formulation Development: In drug development, solubility in aqueous and organic media is a primary determinant of a drug candidate's formulation strategy and its ultimate bioavailability.[1][3] Low aqueous solubility is a major hurdle in drug discovery.[2]

-

Analytical Method Development: Creating reliable analytical methods, such as those using High-Performance Liquid Chromatography (HPLC), requires the compound to be fully dissolved in the mobile phase.

Chapter 2: Theoretical Framework of Solubility

A predictive understanding of solubility begins with fundamental chemical principles. The dissolution of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

2.1 The "Like Dissolves Like" Principle

This long-standing heuristic is the cornerstone of solubility prediction.[4][5][6] It posits that substances with similar polarity and intermolecular force characteristics are more likely to be soluble in one another.

-

Polar Solutes dissolve in Polar Solvents . These molecules have significant dipole moments and often engage in hydrogen bonding or strong dipole-dipole interactions.[5][7]

-

Non-polar Solutes dissolve in Non-polar Solvents . These molecules are characterized by weak London dispersion forces.

2.2 Molecular Polarity and Intermolecular Forces

The molecular structure of this compound allows for a variety of intermolecular interactions:

-

Hydrogen Bonding: The acetamide group contains an N-H bond (a hydrogen bond donor) and a C=O group (a hydrogen bond acceptor). This allows it to interact strongly with protic solvents (e.g., alcohols, water) and other molecules with hydrogen-bonding capabilities.[7]

-

Dipole-Dipole Interactions: The nitro (-NO₂) and formyl (-CHO) groups are strongly electron-withdrawing and create significant partial positive and negative charges within the molecule. This results in a large molecular dipole moment, promoting solubility in polar aprotic solvents (e.g., DMSO, Acetone).

-

Aromatic Interactions: The benzene ring can participate in π-π stacking with other aromatic molecules.

Based on these features, the compound is predicted to be polar and should exhibit greater solubility in polar solvents compared to non-polar solvents like hexane or toluene.

2.3 Thermodynamics of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For a substance to dissolve spontaneously, ΔG must be negative.

-

Enthalpy of Solution (ΔH): This represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. If the new interactions are stronger than the ones broken, the process is exothermic (favorable).

-

Entropy of Solution (ΔS): This is the change in disorder. Dissolution typically increases the entropy of the system as the ordered crystal lattice of the solute breaks down, which is thermodynamically favorable.

Chapter 3: Physicochemical Profile of this compound

A thorough analysis of the compound's known properties provides a foundation for experimental design.

3.1 Structural Analysis and Predicted Behavior

The combination of a rigid aromatic core with multiple polar functional groups suggests a nuanced solubility profile. While the polar groups will drive solubility in polar solvents, the relatively large aromatic structure may limit solubility in highly aqueous systems. A structurally related compound, N-(4-nitrophenyl)acetamide, is reported to be soluble in ethanol but only partially soluble in water and chloroform, which supports this prediction.[8]

3.2 Compound Properties

The following table summarizes key computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₄ | [9] |

| Molecular Weight | 208.17 g/mol | [9] |

| CAS Number | 51818-98-5 | [9][10] |

| IUPAC Name | This compound | [9] |

Chapter 4: Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[11]

4.1 Principle of the Shake-Flask Method

An excess of the solid compound is agitated (shaken or stirred) in a specific solvent at a controlled temperature for a sufficient period to reach equilibrium.[12] At equilibrium, the solution is saturated, and any undissolved solid remains. The solution is then filtered to remove the excess solid, and the concentration of the dissolved compound in the clear filtrate is measured analytically.[1][3] This concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

4.2 Experimental Workflow Diagram

The following diagram outlines the complete workflow for solubility determination using the shake-flask method.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. ascelibrary.org [ascelibrary.org]

- 3. enamine.net [enamine.net]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. quora.com [quora.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. jcbsc.org [jcbsc.org]

- 9. This compound | C9H8N2O4 | CID 291355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 51818-98-5 [amp.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bioassaysys.com [bioassaysys.com]

Mastering Purity: A Technical Guide to the Characterization of N-(4-Formyl-2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in a Versatile Building Block

N-(4-Formyl-2-nitrophenyl)acetamide is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and biologically active compounds. Its unique trifunctional nature, featuring an acetamide, a nitro group, and a formyl group on a phenyl ring, makes it a valuable scaffold for medicinal chemists. The precise arrangement of these functional groups allows for selective chemical transformations, enabling the construction of intricate molecular architectures. However, the synthetic route to this intermediate can often yield a mixture of isomers and other impurities that can compromise the integrity of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the essential techniques for the purification and in-depth characterization of this compound, ensuring its suitability for downstream applications in drug discovery and development. As a senior application scientist, the emphasis here is not merely on the "how" but the "why"—providing a rationale for each methodological choice to empower researchers with a robust and validated approach to quality control.

Synthesis and the Genesis of Impurities

The most common synthetic route to this compound involves the nitration of 4-acetamidobenzaldehyde.[1] This electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid, is highly effective but can lead to the formation of several impurities.[2]

A critical understanding of the reaction mechanism is paramount to anticipating and controlling the impurity profile. The acetamide group is an ortho-, para-director, while the formyl group is a meta-director. The interplay of these directing effects, along with the reaction conditions, can result in the formation of isomeric byproducts.

Potential Impurities Include:

-

Isomeric Products: Different positional isomers of the nitro group on the aromatic ring.

-

Unreacted Starting Material: Residual 4-acetamidobenzaldehyde.

-

Over-nitrated Products: Dinitro-substituted derivatives.

-

Byproducts from Side Reactions: Oxidation of the formyl group or hydrolysis of the acetamide.

The presence of these impurities necessitates rigorous purification and characterization to ensure the chemical integrity of the this compound before its use in further synthetic steps.

Purification: The Foundation of Characterization

A multi-step purification strategy is often necessary to achieve the high degree of purity required for pharmaceutical applications.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[3] The success of this method hinges on the selection of an appropriate solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain either soluble or insoluble at all temperatures.

A General Protocol for Recrystallization:

-

Solvent Selection: Begin by screening a range of solvents (e.g., ethanol, methanol, ethyl acetate, and their mixtures with water) to identify a suitable system. The ideal solvent will dissolve the crude product when hot but allow for significant crystal formation upon cooling.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Column Chromatography: For High-Purity Requirements

For achieving the highest level of purity, particularly in removing closely related isomers, column chromatography is the method of choice. The selection of the stationary phase (typically silica gel) and the mobile phase (eluent) is critical for achieving good separation.

A General Protocol for Column Chromatography:

-

Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Begin elution with a solvent system of low polarity, gradually increasing the polarity to elute the compounds from the column. The separation is based on the differential adsorption of the compounds to the silica gel.

-

Fraction Collection: Collect the eluting solvent in fractions.

-